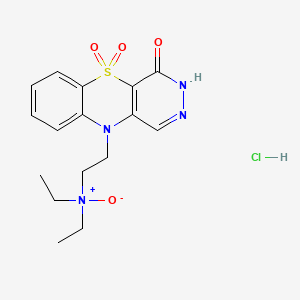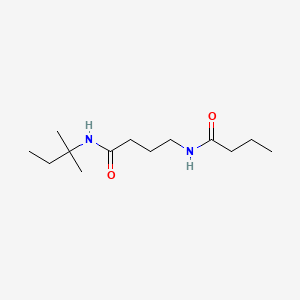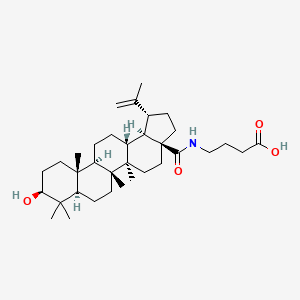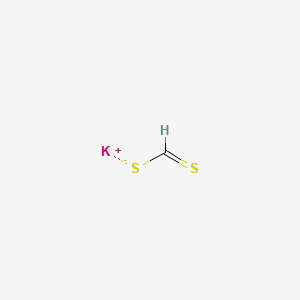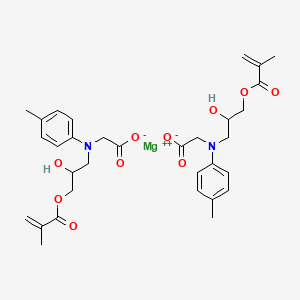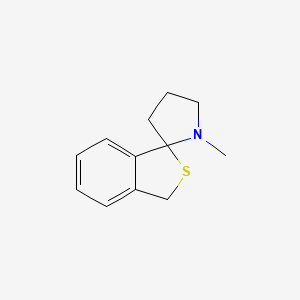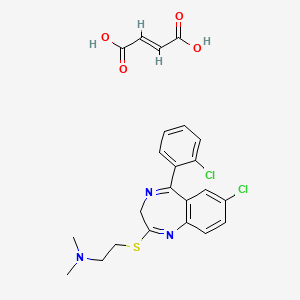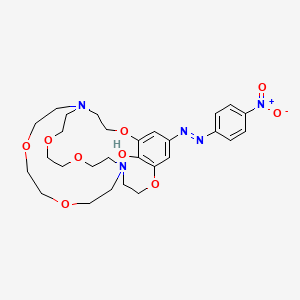
2-Propenenitrile, 3-(3,7,7-trimethylbicyclo(4.1.0)heptyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenenitrile, 3-(3,7,7-trimethylbicyclo(410)heptyl)- is an organic compound with the molecular formula C13H19N It is characterized by a bicyclic structure with a nitrile group attached to a propenyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenenitrile, 3-(3,7,7-trimethylbicyclo(4.1.0)heptyl)- typically involves the reaction of azidocaranols with mono-substituted acetylenes through azide-alkyne cycloaddition reactions. For instance, the reaction of azide with methyl propiolate catalyzed by CuI–DIPEA–AcOH yields the desired product . The reaction conditions often include the use of copper(I) iodide (CuI) as a catalyst, along with diisopropylethylamine (DIPEA) and acetic acid (AcOH) as co-catalysts .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of click chemistry, particularly azide-alkyne cycloaddition, are likely employed on a larger scale to produce this compound efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
2-Propenenitrile, 3-(3,7,7-trimethylbicyclo(4.1.0)heptyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield oxides, reduction may produce primary amines, and substitution reactions can result in various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
2-Propenenitrile, 3-(3,7,7-trimethylbicyclo(4.1.0)heptyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex bicyclic structures.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a drug candidate due to its structural similarity to bioactive molecules.
Industry: It is used in the development of new materials and chemical intermediates.
Wirkmechanismus
The mechanism of action of 2-Propenenitrile, 3-(3,7,7-trimethylbicyclo(4.1.0)heptyl)- involves its interaction with molecular targets through its nitrile group. The nitrile group can form hydrogen bonds and participate in various chemical reactions, influencing the compound’s biological activity. The bicyclic structure also contributes to its stability and reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,7,7-Trimethylbicyclo(4.1.0)heptane: Similar in structure but lacks the nitrile group.
2-Propenenitrile, 3-(3,7,7-trimethylbicyclo(4.1.0)heptyl)- derivatives: Various derivatives with different substituents on the bicyclic ring.
Uniqueness
2-Propenenitrile, 3-(3,7,7-trimethylbicyclo(4.1.0)heptyl)- is unique due to its combination of a nitrile group and a bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
72214-40-5 |
|---|---|
Molekularformel |
C13H19N |
Molekulargewicht |
189.30 g/mol |
IUPAC-Name |
(E)-3-(3,7,7-trimethyl-1-bicyclo[4.1.0]heptanyl)prop-2-enenitrile |
InChI |
InChI=1S/C13H19N/c1-10-5-6-11-12(2,3)13(11,9-10)7-4-8-14/h4,7,10-11H,5-6,9H2,1-3H3/b7-4+ |
InChI-Schlüssel |
ZKOZRKAKTFRKJP-QPJJXVBHSA-N |
Isomerische SMILES |
CC1CCC2C(C2(C1)/C=C/C#N)(C)C |
Kanonische SMILES |
CC1CCC2C(C2(C1)C=CC#N)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


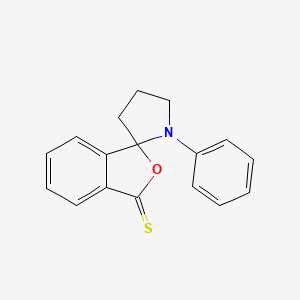



![5-[(2-Tert-butyl-4-methoxy-5-methylphenyl)sulfanyl]-6-hydroxy-2-phenyl-2-(2-phenylethyl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B15184653.png)
![1-Benzyl-4,5-dihydro-2-isoheptadecyl-1-[3-[(1-oxoisooctadecyl)amino]propyl]-1h-imidazolium chloride](/img/structure/B15184669.png)
